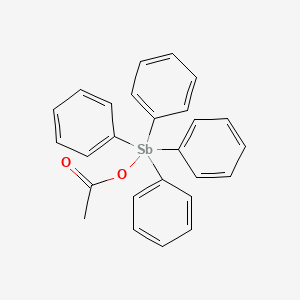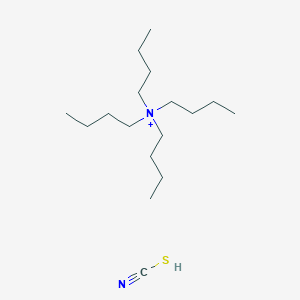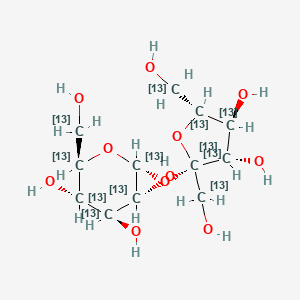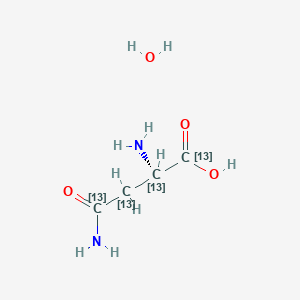
Fmoc-His(Trt)-OH-15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-His(Trt)-OH-15N3: is a derivative of histidine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the imidazole side chain. The compound is labeled with three nitrogen-15 isotopes (15N3), making it useful for various research applications, especially in the field of peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OH-15N3 typically involves the following steps:
Protection of Histidine: The amino group of histidine is protected with the Fmoc group, and the imidazole side chain is protected with the Trt group.
Isotope Labeling: The nitrogen atoms in the histidine molecule are replaced with nitrogen-15 isotopes.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient addition of protected amino acids.
Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and the protecting groups are removed using trifluoroacetic acid (TFA) and scavengers to prevent side reactions
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The Fmoc and Trt protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the histidine residue.
Coupling Reactions: Fmoc-His(Trt)-OH-15N3 can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Removal: Piperidine is commonly used to remove the Fmoc group.
Trt Removal: TFA is used to remove the Trt group, often in the presence of scavengers like triisopropylsilane (TIS) and water.
Major Products Formed:
Deprotected Histidine: Removal of the Fmoc and Trt groups yields free histidine.
Peptide Chains: Coupling reactions result in the formation of peptide chains containing histidine residues
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-His(Trt)-OH-15N3 is widely used in the synthesis of peptides and proteins, particularly in the study of protein structure and function.
Biology: The compound is used in the study of enzyme mechanisms and protein-protein interactions, as the nitrogen-15 isotopes provide a means for nuclear magnetic resonance (NMR) spectroscopy.
Medicine: this compound is utilized in the development of peptide-based drugs and vaccines, as well as in the study of disease mechanisms at the molecular level.
Industry: The compound is employed in the production of synthetic peptides for research and therapeutic purposes .
Wirkmechanismus
Molecular Targets and Pathways: Fmoc-His(Trt)-OH-15N3 exerts its effects by incorporating into peptide chains, where it can interact with various molecular targets such as enzymes and receptors. The nitrogen-15 isotopes allow for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Trt)-OH-15N3 but without the nitrogen-15 isotopes.
Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.
Fmoc-His(Trt)-OMe: The carboxyl group is methylated instead of being free.
Uniqueness: this compound is unique due to the presence of nitrogen-15 isotopes, which make it particularly valuable for NMR studies and other applications requiring isotopic labeling .
Eigenschaften
Molekularformel |
C40H33N3O4 |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1 |
InChI-Schlüssel |
XXMYDXUIZKNHDT-SQMNLGFBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




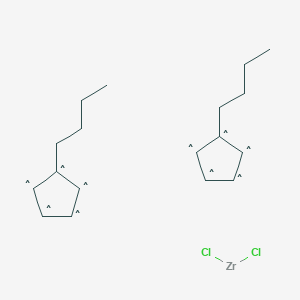

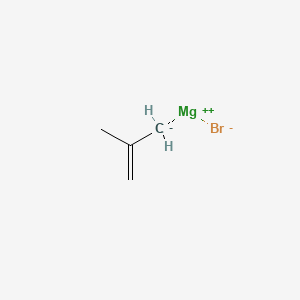


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
